3-Cyclopentylpropionic acid

Description

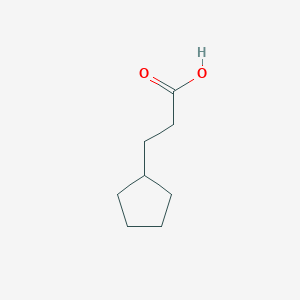

Structure

3D Structure

Properties

IUPAC Name |

3-cyclopentylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c9-8(10)6-5-7-3-1-2-4-7/h7H,1-6H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRPLANDPDWYOMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059700 | |

| Record name | Cypionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140-77-2 | |

| Record name | Cyclopentanepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentanepropanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Cyclopentylpropionic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8771 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopentanepropanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cypionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-cyclopentylpropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.940 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOPENTANEPROPANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/931H8F0JEE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-Cyclopentylpropionic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Cyclopentylpropionic acid, also known as cypionic acid, is an aliphatic carboxylic acid with the chemical formula C₈H₁₄O₂.[1][2] Its distinctive structure, featuring a cyclopentyl group attached to a propionic acid chain, imparts specific physicochemical properties that make it a valuable intermediate in organic synthesis.[1][3] This compound is particularly significant in the pharmaceutical industry, where it serves as a critical building block for synthesizing various Active Pharmaceutical Ingredients (APIs), most notably ester prodrugs like testosterone (B1683101) cypionate.[2][4] The lipophilicity conferred by the cyclopentyl moiety is often utilized to enhance the metabolic stability and pharmacokinetic profiles of drug molecules.[3] This guide provides a comprehensive overview of its core physical properties, detailed experimental protocols for their determination, and a workflow for a key measurement.

Core Physical and Chemical Properties

The physical characteristics of this compound are essential for its application in chemical synthesis, influencing reaction conditions, purification methods, and formulation development. The compound is typically supplied as a clear, colorless to light yellow liquid at room temperature.[1][4][5]

Data Summary

The quantitative physical properties of this compound are summarized in the table below. Data has been compiled from various chemical suppliers and databases. It is important to note the variations in reported values, such as boiling point, which are dependent on pressure. A significant discrepancy exists in the reported melting point, with several sources listing 131 °C, which contradicts the substance's observed state as a liquid at 25 °C.[4][6][7][8][9] This is likely an error propagated across data sources.

| Property | Value | Conditions |

| CAS Number | 140-77-2 | N/A |

| Molecular Formula | C₈H₁₄O₂ | N/A |

| Molecular Weight | 142.20 g/mol | N/A |

| Appearance | Clear colorless to yellow liquid | Room Temperature |

| Boiling Point | 130-132 °C[6] | at 12 mmHg |

| 123 °C | at 6 mmHg | |

| 247.2 °C[7] | at 760 mmHg | |

| Density | 0.996 g/mL[6] | at 25 °C |

| 1.01 g/cm³ | Specific Gravity (20/20) | |

| Refractive Index | 1.457[6] | at 20 °C |

| Flash Point | 47 °C (116.6 °F)[10] | Closed Cup |

| 122 °C (251.6 °F)[7] | N/A | |

| Solubility | Insoluble in water[4][7] | N/A |

| Slightly soluble in Chloroform, Methanol[4][6] | N/A | |

| pKa (Predicted) | 4.81 ± 0.10[4][7] | N/A |

Experimental Protocols

Accurate determination of physical properties is fundamental for chemical characterization and process development. The following sections detail standard methodologies for measuring the key physical properties of liquid compounds like this compound.

Determination of Boiling Point (Micro-Reflux Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[11] For small sample volumes, the micro-reflux method is a convenient and accurate technique.[12]

Apparatus:

-

Small test tube (e.g., 150 mm diameter)

-

Thermometer with a range appropriate for the expected boiling point

-

Heating block or oil bath

-

Magnetic stirrer and a small stir bar

-

Clamps and stand

Procedure:

-

Add approximately 0.5 mL of this compound and a small magnetic stir bar to the test tube.

-

Clamp the test tube securely within the heating block or oil bath.

-

Position the thermometer so that the bulb is approximately 1 cm above the surface of the liquid. This ensures the temperature of the vapor is measured, not the liquid itself.

-

Turn on the stirrer to ensure smooth boiling and prevent bumping.

-

Begin heating the apparatus gently. Observe the liquid for the onset of boiling (bubble formation) and the condensation of vapor on the walls of the test tube.[12]

-

A "reflux ring" of condensing liquid will become visible on the tube walls. The thermometer bulb should be positioned at the level of this ring for an accurate measurement.

-

When the liquid is gently refluxing, the temperature reading on the thermometer will stabilize. This stable temperature is the boiling point of the liquid.[12]

-

Record the temperature and the ambient atmospheric pressure, as boiling point is pressure-dependent.

Determination of Density (Pycnometer or Measuring Cylinder Method)

Density is the mass of a substance per unit volume (ρ = m/V).[13][14] It is a characteristic property that can be used to identify a substance and assess its purity.

Apparatus:

-

Electronic balance (accurate to at least 0.001 g)

-

Graduated cylinder (e.g., 10 mL or 25 mL) or a pycnometer (density bottle) for higher accuracy

-

Thermometer

Procedure:

-

Ensure the graduated cylinder or pycnometer is clean and completely dry.

-

Measure the mass of the empty, dry container using the electronic balance. Record this as m₁.[13]

-

Carefully add a known volume of this compound to the container. If using a graduated cylinder, pour approximately 10-20 mL and read the volume precisely from the bottom of the meniscus at eye level to avoid parallax error.[14][15] If using a pycnometer, fill it completely. Record the volume as V.

-

Measure the combined mass of the container and the liquid. Record this as m₂.[13]

-

Measure the temperature of the liquid, as density is temperature-dependent.

-

Calculate the mass of the liquid (m) by subtracting the mass of the empty container: m = m₂ - m₁.

-

Calculate the density using the formula: ρ = m / V.

-

For improved accuracy, the procedure should be repeated multiple times, and the average density calculated.[13][16]

Determination of Solubility (Shake-Flask Method)

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution.[17] The shake-flask method is a traditional and reliable technique for determining equilibrium solubility.[18]

Apparatus:

-

Several sealable flasks or vials

-

Orbital shaker or agitator with temperature control

-

Analytical balance

-

Centrifuge and/or filtration apparatus (e.g., syringe filters)

-

Analytical instrument for concentration measurement (e.g., HPLC, GC, or UV-Vis spectrophotometer, depending on the analyte and required sensitivity)

-

Solvents of interest (e.g., water, chloroform, methanol)

Procedure:

-

Add an excess amount of this compound (the solute) to a known volume of the chosen solvent in a flask. The excess solid ensures that a saturated solution will be formed.[18]

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a temperature-controlled shaker and agitate it for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.[18]

-

After agitation, allow the flask to stand at the same constant temperature to let the undissolved solute settle.[17]

-

Carefully withdraw a sample from the clear supernatant. To ensure no solid particles are included, the sample should be centrifuged and/or filtered.[18]

-

Accurately dilute the sample with a suitable solvent to a concentration within the working range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for determining the density of this compound, a fundamental physical property.

Caption: Workflow for the experimental determination of density.

References

- 1. nbinno.com [nbinno.com]

- 2. Cypionic acid - Wikipedia [en.wikipedia.org]

- 3. This compound | High-Purity Reagent [benchchem.com]

- 4. lookchem.com [lookchem.com]

- 5. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. This compound CAS#: 140-77-2 [m.chemicalbook.com]

- 7. lookchem.com [lookchem.com]

- 8. chembk.com [chembk.com]

- 9. This compound - Safety Data Sheet [chemicalbook.com]

- 10. This compound, 98% | Fisher Scientific [fishersci.ca]

- 11. Video: Boiling Points - Concept [jove.com]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 14. embibe.com [embibe.com]

- 15. m.youtube.com [m.youtube.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 18. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to 3-Cyclopentylpropionic Acid: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyclopentylpropionic acid, also known as cypionic acid, is a carboxylic acid featuring a cyclopentyl moiety attached to a propionic acid backbone.[1][2][3][4] This compound serves as a crucial building block in synthetic organic chemistry, particularly within the pharmaceutical industry.[3][5][6] Its distinct chemical structure imparts a degree of lipophilicity, which is leveraged in drug design to modify the pharmacokinetic profiles of active pharmaceutical ingredients (APIs).[1][2][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key applications of this compound, with a focus on its role in drug development. Detailed experimental protocols and illustrative workflows are provided to support researchers in their practical applications of this versatile molecule.

Chemical Structure and Identification

This compound is a monocarboxylic acid where a cyclopentyl group substitutes a hydrogen on the methyl group of propionic acid.[1][7] This structural feature is key to its utility in modifying the properties of other molecules.

Chemical Identifiers

A comprehensive list of identifiers for this compound is provided in the table below for unambiguous identification and reference in research and regulatory documentation.

| Identifier | Value | Reference |

| IUPAC Name | 3-cyclopentylpropanoic acid | [1] |

| Synonyms | 3-Cyclopentylpropanoic acid, Cyclopentanepropanoic acid, Cypionic acid | [2][4] |

| CAS Number | 140-77-2 | |

| Molecular Formula | C8H14O2 | [1][2][4] |

| SMILES | C1CCC(C1)CCC(=O)O | |

| InChI Key | ZRPLANDPDWYOMZ-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical synthesis. The cyclopentyl group significantly influences its solubility and lipophilicity.

| Property | Value | Reference |

| Molecular Weight | 142.20 g/mol | [1] |

| Appearance | Clear colorless to yellow liquid | [3] |

| Boiling Point | 130-132 °C at 12 mmHg | [3] |

| Density | 0.996 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.457 | [3] |

| Water Solubility | Insoluble | [4] |

| LogP | 2.61 |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in the preparation of active pharmaceutical ingredients are presented below.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of cyclopentanone (B42830) with a molten alkali hydroxide (B78521).

Materials:

-

Cyclopentanone

-

Potassium hydroxide (85%)

-

Sodium hydroxide (98%)

-

Isobutyric acid

-

Hydrochloric acid (36%)

-

Water

-

Organic solvent for extraction (e.g., diethyl ether)

Procedure:

-

A mixture of 60 g of 85% potassium hydroxide and 20 g of 98% sodium hydroxide is prepared.

-

To this, 37 g of isobutyric acid is added, and the mixture is heated.

-

Over the course of one hour, 82 g of cyclopentanone is added to the heated mixture at 310 °C.

-

Following the addition, the reaction mixture is diluted with approximately 0.5 liters of water.

-

The solution is then acidified with 125 ml of 36% hydrochloric acid.

-

The organic phase is separated, washed with water, and purified by fractional distillation to yield this compound.

Synthesis of Testosterone (B1683101) Cypionate

This compound is a key reagent in the synthesis of Testosterone cypionate, an ester prodrug of testosterone.

Materials:

-

Testosterone

-

This compound

-

Thionyl chloride or other chlorinating agent

-

Pyridine

-

Anhydrous solvent (e.g., dichloromethane)

Procedure:

-

Preparation of 3-Cyclopentylpropionyl chloride: this compound is reacted with a chlorinating agent like thionyl chloride to form the acid chloride. This reaction is typically performed in an inert solvent.

-

Esterification: In a separate reaction vessel, testosterone is dissolved in an anhydrous solvent containing pyridine, which acts as a base.

-

The freshly prepared 3-Cyclopentylpropionyl chloride is added dropwise to the testosterone solution at a controlled temperature (e.g., 0-5 °C).

-

The reaction mixture is stirred for several hours at room temperature to allow for the complete formation of the ester.

-

Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.

-

The organic layer is washed with aqueous acid and base to remove unreacted starting materials and byproducts.

-

The solvent is evaporated, and the crude Testosterone cypionate is purified by recrystallization or chromatography.

Applications in Drug Development

The primary application of this compound in the pharmaceutical industry is as a lipophilic side chain in the creation of ester prodrugs.[2] The addition of the cyclopentylpropyl group to a drug molecule increases its lipophilicity, which can significantly alter its pharmacokinetic properties.

Mechanism of Action in Prodrugs:

-

Increased Half-Life: The increased lipophilicity allows the ester prodrug to be sequestered in adipose tissue upon administration (e.g., intramuscular injection).[2]

-

Sustained Release: The ester bond is slowly hydrolyzed by metabolic enzymes in the body, gradually releasing the active parent drug over an extended period.[2] This leads to a more stable plasma concentration of the drug and reduces the frequency of administration.

Examples of drugs that utilize a cypionate ester to improve their therapeutic profile include Testosterone cypionate, Estradiol cypionate, and Hydrocortisone cypionate.[2]

Biological Activity and Signaling Pathways

Currently, there is a lack of specific literature detailing the direct interaction of this compound with cellular signaling pathways. Its biological significance is primarily understood through its role as a component of prodrugs, where it modifies the delivery and metabolism of the active drug, rather than exhibiting intrinsic biological activity on specific pathways. Research on the biological effects of propionic acid, in general, suggests potential roles in metabolism and inflammation, but these findings are not specific to the 3-cyclopentyl derivative.[8][9][10]

Visualizations

To aid in the understanding of the synthesis and application of this compound, the following diagrams illustrate key workflows and logical relationships.

Caption: Workflow for the synthesis of this compound.

Caption: Experimental workflow for Testosterone Cypionate synthesis.

Caption: Logical relationship of this compound in prodrug development.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in pharmaceutical sciences. Its primary role as a lipophilic moiety in the formation of ester prodrugs allows for the strategic modification of drug pharmacokinetics, leading to improved therapeutic outcomes through extended drug release and increased half-life. While its direct biological activity and involvement in specific signaling pathways remain to be elucidated, its utility in synthetic chemistry is well-established. The experimental protocols and workflows provided in this guide offer a practical resource for researchers and professionals in the field of drug development and organic synthesis. Further investigation into the potential intrinsic biological effects of this molecule could open new avenues for its application.

References

- 1. This compound | High-Purity Reagent [benchchem.com]

- 2. Cypionic acid - Wikipedia [en.wikipedia.org]

- 3. This compound | 140-77-2 [chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. nbinno.com [nbinno.com]

- 6. lookchem.com [lookchem.com]

- 7. Cyclopentanepropanoic acid | C8H14O2 | CID 8818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. staff.najah.edu [staff.najah.edu]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Cyclopentylpropionic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyclopentylpropionic acid, also known by its synonym cypionic acid, is a carboxylic acid that serves as a pivotal building block in synthetic organic chemistry. Its significance is most pronounced in the pharmaceutical industry, where it is utilized as a key intermediate in the synthesis of various therapeutic agents. The incorporation of the cyclopentyl moiety enhances the lipophilicity of drug molecules, which can favorably modify their pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME). This technical guide provides a comprehensive overview of this compound, including its synonyms and identifiers, physicochemical properties, detailed experimental protocols for its synthesis and derivatization, and its role in drug development.

Chemical Identity and Synonyms

This compound is a well-characterized chemical compound with numerous synonyms and identifiers across various databases and commercial suppliers. A comprehensive list is provided below to aid in its identification and sourcing.

| Identifier Type | Identifier | Source |

| IUPAC Name | 3-cyclopentylpropanoic acid | [1][2] |

| CAS Number | 140-77-2 | [1][2][3][4][5] |

| EC Number | 205-433-0 | [1][3][5] |

| UNII | 931H8F0JEE | [1][6] |

| PubChem CID | 8818 | [1] |

| ChEBI ID | CHEBI:50899 | [1] |

| ChemSpider ID | 8487 | [7] |

| InChI Key | ZRPLANDPDWYOMZ-UHFFFAOYSA-N | [1][2][4] |

| Synonym | 3-Cyclopentylpropanoic acid | [1][2][5][6][8] |

| Synonym | Cyclopentanepropanoic acid | [1][8][9][10] |

| Synonym | Cyclopentanepropionic acid | [1][3][8][9][10] |

| Synonym | Cypionic acid | [1][6][7][11] |

| Synonym | Propionic acid, 3-cyclopentyl- | [1][8] |

| NSC Number | 8771 | [1][6] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for designing synthetic reactions, purification protocols, and formulation studies.

| Property | Value | Source |

| Molecular Formula | C8H14O2 | [1][2][5][6] |

| Molecular Weight | 142.20 g/mol | [1][3] |

| Appearance | Clear colorless to yellow liquid | [6][11] |

| Density | 0.996 g/mL at 25 °C (lit.) | [3] |

| Boiling Point | 130-132 °C at 12 mmHg (lit.) | [3] |

| Refractive Index | n20/D 1.457 (lit.) | [3] |

| Flash Point | 122 °C | [6] |

| Water Solubility | Insoluble | [6] |

| LogP | 2.04140 | [6] |

Experimental Protocols

Detailed methodologies for the synthesis and application of this compound are crucial for researchers. The following sections provide experimental protocols derived from the scientific literature.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of cyclopentanone (B42830) with an alkali hydroxide (B78521).[1]

Procedure:

-

A mixture of 60 g of 85% potassium hydroxide and 20 g of 98% sodium hydroxide is heated.

-

To this molten alkali hydroxide mixture, 37 g of isobutyric acid is added.

-

Over the course of one hour, 82 g of cyclopentanone is added to the reaction mixture at a temperature of 310 °C.

-

Following the addition, the reaction mixture is diluted with approximately 0.5 L of water.

-

The mixture is then acidified with 125 mL of 36% hydrochloric acid.

-

The organic phase is separated, washed with water, and purified by fractional distillation to yield this compound.

Synthesis of Testosterone (B1683101) Cypionate

This compound is a key reactant in the synthesis of testosterone cypionate, a widely used anabolic steroid.[9][12]

Procedure:

-

Under a nitrogen atmosphere, 5 g of testosterone is dissolved in 25 mL of N,N-dimethylacetamide (DMA).

-

To this solution, 1.7 mL of pyridine (B92270) is added as a base.

-

The mixture is cooled to 0-10 °C, and 3.2 mL of cyclopentylpropionyl chloride is added dropwise.

-

The reaction is allowed to proceed for 5 hours at room temperature.

-

After the reaction is complete, 8 mL of water and 0.05 g of testosterone cypionate (as a seed crystal) are added.

-

The mixture is stirred for 1 hour to precipitate the product.

-

The precipitate is collected by filtration, washed with an aqueous acetone (B3395972) solution, and dried under vacuum at room temperature to yield testosterone cypionate.

Role in Drug Development and Signaling Pathways

The primary application of this compound in drug development is its use as a moiety to create ester prodrugs.[7] The lipophilic nature of the cyclopentyl group allows for the formulation of long-acting injectable drugs. When an active pharmaceutical ingredient (API) is esterified with this compound, the resulting compound (a "cypionate") can be sequestered in adipose tissue upon intramuscular injection.[7] From this depot, the ester is slowly hydrolyzed by metabolic enzymes, leading to a sustained release of the active drug over an extended period.[7] This mechanism is fundamental to the therapeutic efficacy of drugs like testosterone cypionate and estradiol (B170435) cypionate.

While this compound itself is not known to have direct biological activity or a role in specific signaling pathways, its derivatives are designed to interact with various cellular targets. For instance, testosterone cypionate's active metabolite, testosterone, interacts with the androgen receptor, a nuclear receptor that functions as a ligand-activated transcription factor. This interaction initiates a signaling cascade that leads to the physiological effects associated with androgens.

The role of this compound in this context is therefore indirect but critical, as it enables the controlled and prolonged delivery of the active drug to its site of action.

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Conclusion

This compound is a valuable and versatile chemical intermediate with a significant impact on the pharmaceutical industry. Its unique physicochemical properties, particularly its lipophilicity, make it an ideal component for the design of long-acting injectable drug formulations. The experimental protocols provided in this guide offer a practical resource for the synthesis and application of this important compound. While its direct biological activity appears limited, its role as a prodrug moiety is well-established and continues to be a key strategy in modern drug development. Further research into novel applications of this compound and its derivatives may unveil new opportunities in medicinal chemistry and materials science.

References

- 1. DE2426912A1 - PROCESS FOR THE PRODUCTION OF 3-CYCLOPENTYL-PROPIONIC ACID - Google Patents [patents.google.com]

- 2. CN103508890A - Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester - Google Patents [patents.google.com]

- 3. prepchem.com [prepchem.com]

- 4. This compound | High-Purity Reagent [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. Cypionic acid - Wikipedia [en.wikipedia.org]

- 8. CN102140061B - The preparation method of cycloalkylpropionic acid - Google Patents [patents.google.com]

- 9. Testosterone cypionate synthesis - chemicalbook [chemicalbook.com]

- 10. Human Metabolome Database: Showing metabocard for this compound (HMDB0245846) [hmdb.ca]

- 11. lookchem.com [lookchem.com]

- 12. CN105732754A - Synthesis method of alkyl acid testosterone compound - Google Patents [patents.google.com]

3-Cyclopentylpropionic Acid: A Technical Guide to its Solubility Characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 3-Cyclopentylpropionic acid (CAS No. 140-77-2). Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on presenting the existing qualitative information, detailing standardized experimental protocols for solubility determination, and providing a visual representation of a general experimental workflow. This information is intended to assist researchers and professionals in the pharmaceutical and chemical industries in understanding and predicting the behavior of this compound in various solvent systems.

Solubility Data

The solubility of this compound has been qualitatively described in several chemical databases and supplier specifications. This information is summarized in the table below. It is important to note that "insoluble" and "slightly soluble" are relative terms and do not represent absolute quantitative values. The actual solubility can be influenced by factors such as temperature and the purity of both the solute and the solvent.

| Solvent | Temperature | Solubility | Source(s) |

| Water | Room Temperature | Insoluble | [1][2][3][4] |

| Chloroform (B151607) | Room Temperature | Slightly Soluble | [1][2][3][4][5] |

| Methanol | Room Temperature | Slightly Soluble | [1][2][3][4][5] |

The carboxylic acid functional group in this compound suggests that its solubility in aqueous solutions will be highly dependent on pH.[6] In basic solutions, the carboxylic acid will deprotonate to form the more soluble carboxylate salt.

Experimental Protocols for Solubility Determination

Determination of Water Solubility (Adapted from OECD Guideline 105)

The OECD Guideline for the Testing of Chemicals, Section 1, Test No. 105, "Water Solubility," provides a framework for determining the saturation mass concentration of a substance in water.[7][8][9][10][11] The flask method, suitable for substances with solubility above 10⁻² g/L, is a common approach.

Principle: A supersaturated solution of the substance in water is created and allowed to equilibrate. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

Apparatus:

-

Constant temperature bath

-

Mechanical stirrer or shaker

-

Centrifuge (optional)

-

Analytical instrumentation for concentration measurement (e.g., HPLC, GC, UV-Vis spectrophotometer)

-

Glass flasks with stoppers

Procedure:

-

Add an excess amount of this compound to a glass flask containing deionized water. The amount of excess solid should be sufficient to ensure that a saturated solution is formed.

-

Seal the flask and place it in a constant temperature bath, typically maintained at 20 ± 0.5 °C.[7][8]

-

Agitate the mixture using a stirrer or shaker for a sufficient period to reach equilibrium. A preliminary test can be conducted to determine the time required to reach saturation.

-

After equilibration, cease agitation and allow the undissolved solid to settle. If necessary, the sample can be centrifuged to facilitate the separation of the solid and liquid phases.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Analyze the concentration of this compound in the aliquot using a validated analytical method.

-

The experiment should be performed in replicate to ensure the reliability of the results.

Determination of Solubility in Organic Solvents

A general procedure for determining the solubility of a compound in an organic solvent involves the gravimetric method or analysis of a saturated solution.

Principle: A known mass of the organic solvent is saturated with the solute at a constant temperature. The amount of dissolved solute is then determined.

Apparatus:

-

Constant temperature bath or incubator

-

Analytical balance

-

Vials or flasks with secure caps

-

Magnetic stirrer and stir bars (optional)

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrumentation for concentration measurement (if applicable)

Procedure:

-

Weigh a specific amount of the organic solvent (e.g., chloroform or methanol) into a vial.

-

Add a small, accurately weighed amount of this compound to the solvent.

-

Seal the vial and place it in a constant temperature environment.

-

Agitate the mixture until the solid is completely dissolved.

-

Continue adding small, accurately weighed portions of the acid until a slight excess of undissolved solid remains, indicating that the solution is saturated.

-

Allow the mixture to equilibrate with agitation for a predetermined period.

-

Separate the undissolved solid from the saturated solution by filtration.

-

To determine solubility gravimetrically, a known mass of the saturated solution can be evaporated to dryness, and the mass of the remaining solute can be measured.

-

Alternatively, the concentration of the solute in the filtered saturated solution can be determined using an appropriate analytical technique.

Visualizing the Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of a compound like this compound.

Caption: General workflow for determining the solubility of this compound.

References

- 1. lookchem.com [lookchem.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | 140-77-2 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. This compound CAS#: 140-77-2 [m.chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. books.google.cn [books.google.cn]

- 8. Water Solubility | Scymaris [scymaris.com]

- 9. oecd.org [oecd.org]

- 10. filab.fr [filab.fr]

- 11. oecd.org [oecd.org]

Spectroscopic Profile of 3-Cyclopentylpropionic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Cyclopentylpropionic acid (also known as 3-Cyclopentylpropanoic acid), a valuable building block in pharmaceutical and chemical synthesis. The information presented herein is intended for researchers, scientists, and professionals in drug development and analytical chemistry, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound provides detailed information about the proton environments within the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.5 | Singlet (broad) | 1H | -COOH |

| ~2.3 | Triplet | 2H | -CH₂-COOH |

| ~1.8 - 1.4 | Multiplet | 11H | Cyclopentyl-H, -CH₂-CH₂-COOH |

| ~1.1 | Multiplet | 2H | Cyclopentyl-H |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number and types of carbon atoms in this compound.

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~179 | Quaternary | -COOH |

| ~40 | Methine | Cyclopentyl-CH- |

| ~34 | Methylene | -CH₂-COOH |

| ~32 | Methylene | Cyclopentyl-CH₂ |

| ~31 | Methylene | -CH₂-CH₂-COOH |

| ~25 | Methylene | Cyclopentyl-CH₂ |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum identifies the functional groups present in this compound based on their vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Strong, Broad | O-H stretch (Carboxylic Acid) |

| 2948 | Strong | C-H stretch (Aliphatic) |

| 2866 | Strong | C-H stretch (Aliphatic) |

| 1708 | Strong | C=O stretch (Carboxylic Acid) |

| 1455 | Medium | C-H bend (Alkyl) |

| 1410 | Medium | O-H bend (Carboxylic Acid) |

| 1295 | Medium | C-O stretch (Carboxylic Acid) |

| 935 | Medium, Broad | O-H bend (out-of-plane) |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound results in characteristic fragmentation patterns. The molecular formula is C₈H₁₄O₂ and the molecular weight is 142.20 g/mol .[1]

| m/z | Relative Intensity | Proposed Fragment |

| 142 | Low | [M]⁺ (Molecular Ion) |

| 125 | Moderate | [M - OH]⁺ |

| 97 | Moderate | [M - COOH]⁺ |

| 83 | High | [C₆H₁₁]⁺ (Cyclopentylmethyl) |

| 69 | High | [C₅H₉]⁺ (Cyclopentyl) |

| 55 | High | [C₄H₇]⁺ |

| 45 | Moderate | [COOH]⁺ |

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ 0.00 ppm).

Instrumentation and Data Acquisition:

-

¹H NMR: Spectra are typically recorded on a 300 or 500 MHz spectrometer. Standard acquisition parameters include a spectral width of 10-15 ppm, a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.

-

¹³C NMR: Spectra are acquired on the same instrument, operating at a frequency of 75 or 125 MHz, respectively. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is used. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are often required.

FT-IR Spectroscopy

Sample Preparation: As this compound is a liquid at room temperature, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

Instrumentation and Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. The sample is placed in the instrument's sample compartment, and the spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are averaged to obtain a high-quality spectrum.

Mass Spectrometry

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol (B129727) or dichloromethane.

Instrumentation and Data Acquisition: The analysis is performed using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction. For direct infusion, the sample solution is introduced into the ion source. Electron Ionization (EI) is a common method for this type of molecule, using a standard electron energy of 70 eV. The mass analyzer scans a mass-to-charge (m/z) range, typically from 40 to 300 amu, to detect the molecular ion and its fragments.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the information they provide, as well as a typical experimental workflow.

References

An In-depth Technical Guide to 3-Cyclopentylpropionic Acid: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyclopentylpropionic acid, also known as cypionic acid, is a carboxylic acid of significant interest in the pharmaceutical industry. Its primary role is as a key intermediate in the synthesis of ester prodrugs, most notably testosterone (B1683101) cypionate, which is widely used in hormone replacement therapy. The cyclopentyl moiety enhances the lipophilicity of the parent drug, leading to a prolonged release profile and extended therapeutic effect. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and modern preparative methods for this compound. It includes detailed experimental protocols for key synthetic routes, a summary of its physicochemical and spectroscopic data, and an exploration of its application in drug delivery through the mechanism of action of its ester derivatives.

Introduction

This compound (CAS No. 140-77-2) is an aliphatic carboxylic acid with the chemical formula C₈H₁₄O₂.[1] Its molecular structure consists of a cyclopentyl group attached to the β-carbon of a propionic acid chain.[2] While the acid itself does not possess significant biological activity, its role as a prodrug moiety is of paramount importance in medicinal chemistry. The esterification of a therapeutic agent with this compound to form a "cypionate" ester can significantly alter the pharmacokinetic properties of the drug.[1] The increased lipophilicity of the cypionate ester allows for its sequestration in adipose tissue following intramuscular injection, from which it is slowly released and hydrolyzed by endogenous enzymes to provide a steady and sustained release of the active drug.[1] This guide delves into the historical origins and synthetic evolution of this crucial pharmaceutical intermediate.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is essential for its synthesis, purification, and characterization.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O₂ | [3] |

| Molecular Weight | 142.20 g/mol | [4] |

| Appearance | Clear, colorless to yellow liquid | [4] |

| Boiling Point | 130-132 °C at 12 mmHg | [4] |

| Density | 0.996 g/mL at 25 °C | [4] |

| Melting Point | 12 °C | [5] |

| Flash Point | 122 °C | [5] |

| Water Solubility | Insoluble | [3] |

| Solubility | Soluble in chloroform (B151607) and methanol | [3] |

Spectroscopic Data

| Technique | Key Data | Reference |

| ¹H NMR | Data available on PubChem and in various publications. | [6] |

| ¹³C NMR | Data available on PubChem and in spectral databases. | [7] |

| Mass Spectrometry | Base Peak: m/z 83; Other major peaks: m/z 55, 73. | [6] |

| Infrared (IR) Spectroscopy | Characteristic broad O-H stretch (~3000 cm⁻¹), C=O stretch (~1710 cm⁻¹). | [8] |

Discovery and Historical Synthesis

The first documented synthesis of this compound appears in a 1955 publication by Werner Herz in the Journal of the American Chemical Society. The work focused on the preparation of several cyclopentyl and methylcyclopentyl-containing acids for comparative studies.

A significant development in the large-scale production of this compound came in the 1970s with a patent describing its synthesis from cyclopentanone (B42830) or cyclopentanol (B49286) and molten alkali hydroxide (B78521).[9] This method, while effective, required high temperatures and has since been supplemented by more modern synthetic approaches.

The Herz Synthesis (1955)

The initial synthesis by Werner Herz provided a foundational method for obtaining this compound. While the 1955 paper focuses on a series of related acids, it laid the groundwork for future investigations into this compound.

Molten Alkali Hydroxide Method (1970s)

A German patent from the 1970s details a process for producing this compound by reacting cyclopentanone with molten potassium hydroxide.[9] This high-temperature, two-stage reaction proceeds via an initial aldol (B89426) condensation followed by a decarboxylation step.[3]

Materials:

-

Potassium hydroxide (85%)

-

Isobutyric acid

-

Cyclopentanone

-

Hydrochloric acid (36%)

-

Water

-

Organic solvent for extraction (e.g., diethyl ether)

Procedure:

-

A mixture of 1980 g of 85% potassium hydroxide (30 moles) and 792 g of isobutyric acid (9 moles) is heated to 250 °C in a suitable reaction vessel.

-

Over the course of one hour, 1008 g of cyclopentanone (12 moles) is added to the molten alkali mixture with stirring.[9]

-

The reaction temperature is then increased to 305-310 °C and maintained until the evolution of hydrogen gas ceases.[9]

-

After cooling, the reaction mixture is diluted with 4 liters of water.

-

The aqueous solution is acidified with 2.6 liters of 36% hydrochloric acid.[9]

-

The organic phase is separated, washed with water, and purified by fractional distillation.

Yield: 675 g (79.2% of theoretical yield).[9]

Modern Synthetic Methodologies

While the molten alkali method is historically significant, modern organic synthesis has provided alternative routes to this compound that often employ milder reaction conditions.

Synthesis via Enamine Intermediate and Michael Addition

A contemporary approach to the synthesis of related structures involves the use of an enamine intermediate, which then undergoes a Michael addition to an α,β-unsaturated carbonyl compound. A Chinese patent describes a one-pot method for preparing 3-(2-oxocyclopentyl)-propionic acid and its esters, which are direct precursors to this compound. The general principle involves the formation of a cyclopentanone enamine, followed by a Michael addition with an acrylate.

Caption: Conceptual workflow for the synthesis of this compound via an enamine intermediate.

Cross-Electrophile Coupling

Cross-electrophile coupling represents a modern and powerful strategy for the formation of carbon-carbon bonds. This methodology involves the coupling of two different electrophiles, typically an organohalide and another electrophile, in the presence of a transition metal catalyst and a reducing agent. While a specific, detailed protocol for the synthesis of this compound using this method is not prominently featured in the literature, it represents a plausible synthetic route. Conceptually, a cyclopentyl-containing electrophile could be coupled with a three-carbon electrophilic building block bearing a protected carboxylic acid functionality.

Application in Drug Delivery: The Cypionate Prodrug Strategy

The primary utility of this compound is in the formation of cypionate ester prodrugs. This strategy is exemplified by testosterone cypionate.

Mechanism of Action of Testosterone Cypionate

Testosterone cypionate is an oil-soluble ester of testosterone.[7] Following intramuscular injection, the lipophilic ester forms a depot in the muscle tissue. From this depot, the drug is slowly released into the systemic circulation. In the bloodstream, esterase enzymes cleave the cypionate ester, releasing the active testosterone molecule. Testosterone then binds to androgen receptors in target tissues, initiating a cascade of transcriptional events that produce the physiological effects of the hormone.[2] The half-life of testosterone cypionate following intramuscular injection is approximately 8 days, allowing for less frequent dosing compared to unesterified testosterone.[7]

Caption: Mechanism of action of testosterone cypionate as a prodrug.

Pharmacokinetic Data of Testosterone Cypionate

The pharmacokinetic profile of testosterone cypionate highlights the effectiveness of the cypionate ester in prolonging the drug's action.

| Parameter | Value | Reference |

| Route of Administration | Intramuscular injection | [7] |

| Half-life | Approximately 8 days | [7] |

| Time to Peak Concentration (Tmax) | 2-5 days | [2] |

| Mean Maximum Concentration (Cmax) | ~1122 ng/dL (for a 200 mg dose) |

Conclusion

This compound, from its early synthesis in the mid-20th century to its crucial role in modern pharmaceuticals, represents a fascinating case study in the application of organic chemistry to drug development. The historical synthesis methods, while effective for their time, have been complemented by modern strategies that offer milder conditions and greater efficiency. The enduring importance of this compound lies in its ability to modulate the pharmacokinetic properties of therapeutic agents, a testament to the power of prodrug design. This guide has provided a comprehensive overview of the discovery, synthesis, and application of this vital chemical intermediate, offering valuable insights for researchers and professionals in the field of drug development.

References

- 1. 11.4 Synthesis of Carboxylic Acids – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 2. 20.5 Preparing Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]

- 3. Carboxylic compound synthesis by carboxylation [organic-chemistry.org]

- 4. 11.4 Synthesis of Carboxylic Acids – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 5. hrcak.srce.hr [hrcak.srce.hr]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Decarbonylative Sulfide Synthesis from Carboxylic Acids and Thioesters via Cross-Over C–S Activation and Acyl Capture - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

3-Cyclopentylpropionic Acid: A Cornerstone in Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyclopentylpropionic acid, also known as cypionic acid, is a carboxylic acid derivative featuring a cyclopentyl moiety.[1][2] This structural characteristic imparts favorable physicochemical properties, such as increased lipophilicity, making it a valuable intermediate in the pharmaceutical industry.[1][3] Its primary application lies in the synthesis of ester prodrugs, most notably steroidal hormones, where the cypionate ester enhances the drug's half-life and allows for sustained release formulations. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this compound as a pharmaceutical intermediate, with a focus on its role in the production of key active pharmaceutical ingredients (APIs). Detailed experimental protocols and a summary of quantitative data are presented to aid researchers in their drug development endeavors.

Physicochemical Properties

This compound (CAS No. 140-77-2) is an aliphatic carboxylic acid with the molecular formula C8H14O2.[2][3] It is typically a clear, colorless to yellow liquid.[2] The presence of the cyclopentyl group increases its lipophilicity, a key factor in its use for creating long-acting injectable drug formulations.

| Property | Value | Reference(s) |

| Molecular Weight | 142.20 g/mol | [3] |

| Boiling Point | 130-132 °C at 12 mmHg | [3] |

| Density | 0.996 g/mL at 25 °C | [3] |

| Melting Point | 12 °C | |

| Flash Point | 122 °C | |

| Water Solubility | Insoluble | [2] |

Synthesis of this compound

A common and historically significant method for the synthesis of this compound involves the reaction of cyclopentanone (B42830) or cyclopentanol (B49286) with a molten alkali hydroxide (B78521).[4] This process proceeds through a two-step thermal decomposition.[1]

Experimental Protocol: Synthesis from Cyclopentanone

This protocol is based on the method described in patent literature.[5]

Materials:

-

Cyclopentanone

-

Potassium hydroxide (85% by weight)

-

Isobutyric acid

-

Water

-

Hydrochloric acid (36% by weight)

Procedure:

-

A mixture of 1980 g of 85% potassium hydroxide and 792 g of isobutyric acid is heated to 250 °C.

-

Over the course of one hour, 1008 g of cyclopentanone is added to the molten alkali mixture.

-

After the addition is complete, the reaction temperature is increased to 305-310 °C and maintained until the evolution of hydrogen gas ceases.

-

The reaction mixture is then cooled and diluted with 4 liters of water.

-

The aqueous solution is acidified with 2.6 liters of 36% hydrochloric acid.

-

The organic phase is separated, washed with water, and purified by fractional distillation.

Expected Yield: Approximately 79.2%[5]

Role as a Pharmaceutical Intermediate

The carboxylic acid functionality of this compound allows for a variety of chemical transformations, with esterification being the most prominent in pharmaceutical applications.[1] It serves as a key building block for synthesizing numerous APIs, particularly steroid esters.[3] The resulting cypionate ester prodrugs are slowly hydrolyzed in the body, leading to a sustained release of the active drug.

Conversion to 3-Cyclopentylpropionyl Chloride

The synthesis of steroid cypionates typically proceeds via the more reactive acyl chloride derivative, 3-Cyclopentylpropionyl chloride.

Experimental Protocol: Preparation of 3-Cyclopentylpropionyl Chloride

This protocol is a general method for the conversion of carboxylic acids to acyl chlorides using thionyl chloride.

Materials:

-

This compound

-

Thionyl chloride (SOCl2)

-

Inert solvent (e.g., dichloromethane (B109758) or toluene, optional)

Procedure:

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a trap, place 1.0 equivalent of this compound.

-

Add an excess of thionyl chloride (approximately 2.0-3.0 equivalents). Thionyl chloride can also serve as the solvent.

-

Stir the mixture at room temperature for 30 minutes, then gently heat to reflux (around 70-80 °C).

-

Monitor the reaction by the cessation of gas evolution (HCl and SO2). The reaction is typically complete within 1-3 hours.

-

After cooling to room temperature, remove the excess thionyl chloride and any solvent by distillation or under reduced pressure.

-

The crude 3-Cyclopentylpropionyl chloride can be purified by fractional distillation under reduced pressure.

Synthesis of Active Pharmaceutical Ingredients (APIs)

Testosterone (B1683101) Cypionate

Testosterone cypionate is a widely used androgen and anabolic steroid for treating low testosterone levels.[6]

Experimental Protocol: Synthesis of Testosterone Cypionate[1][8]

Materials:

-

Testosterone

-

3-Cyclopentylpropionyl chloride

-

N,N-dimethylacetamide (DMA)

-

Water

-

Aqueous acetone

Procedure:

-

Under a nitrogen atmosphere, dissolve 5g of testosterone in 25ml of DMA.

-

Add 1.7ml of pyridine to the solution and mix well.

-

Cool the mixture to 0-10 °C and add 3.2ml of 3-Cyclopentylpropionyl chloride.

-

Allow the reaction to proceed for 5 hours at room temperature.

-

After the reaction is complete, add 8ml of water and 0.05g of testosterone cypionate (as a seed crystal).

-

Stir for 1 hour to allow for precipitation of the product.

-

Filter the precipitated product, rinse with aqueous acetone, and dry under vacuum at room temperature.

Expected Yield: 77%[7]

Androgen Receptor Signaling Pathway

Testosterone, the active form of Testosterone Cypionate, exerts its effects by binding to the androgen receptor, a member of the steroid nuclear receptor superfamily.[8]

Estradiol (B170435) Cypionate

Estradiol Cypionate is an estrogen medication used in hormone therapy.[9] Its synthesis involves the esterification of estradiol. A common method is to first form the diester, followed by selective hydrolysis.[4]

Experimental Protocol: Synthesis of Estradiol Cypionate[2]

Materials:

-

Estradiol 3,17β-dicyclopentanepropionate

-

Potassium carbonate

-

Methanol

-

Water

-

Benzene

-

Petroleum ether

Procedure:

-

To a solution of 2.5 grams of potassium carbonate in 25 ml of water, add 225 ml of methanol.

-

Add 5.0 grams of estradiol 3,17β-dicyclopentanepropionate to the solution.

-

Stir the mixture for 2.5 hours at approximately 20-22 °C.

-

Pour the reaction mixture into 700 ml of water with efficient stirring.

-

Filter the precipitated solid, wash with water, and dry.

-

Recrystallize the crude product from 80% methanol.

-

Further recrystallization from benzene-petroleum ether can be performed to increase purity.

Expected Yield: 83%[2]

Estrogen Receptor Signaling Pathway

Estradiol, the active component of Estradiol Cypionate, functions by binding to estrogen receptors (ERα and ERβ), which are also nuclear hormone receptors.

Other Cypionate Esters

This compound is also a key intermediate in the synthesis of other steroid esters, including:

-

Oxabolone (B1261904) Cipionate: A synthetic anabolic-androgenic steroid derived from nandrolone.[1] Its synthesis involves the esterification of the 17β-hydroxyl group of 4-hydroxy-19-nortestosterone with cypionic acid.[1]

-

Hydrocortisone Cypionate: A synthetic glucocorticoid corticosteroid.[9]

-

Mesterolone Cipionate: A synthetic anabolic-androgenic steroid that acts as a long-acting prodrug of mesterolone.

The synthesis of these compounds generally follows a similar esterification strategy, reacting the parent steroid with 3-Cyclopentylpropionyl chloride or a related activated form of this compound.

Conclusion

This compound is a versatile and indispensable intermediate in the pharmaceutical industry. Its unique structural features, particularly the cyclopentyl group, allow for the development of long-acting prodrugs with improved pharmacokinetic profiles. The straightforward synthesis of this compound and its conversion to the reactive acid chloride make it an attractive building block for the large-scale production of various APIs. The detailed protocols and data presented in this guide are intended to support researchers and drug development professionals in leveraging the full potential of this important pharmaceutical intermediate.

Experimental Workflow for API Synthesis from this compound

References

- 1. Oxabolone Cipionate | Anabolic Steroid for Research [benchchem.com]

- 2. Estradiol Cypionate synthesis - chemicalbook [chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. DE912695C - Process for the production of an estradiol ester - Google Patents [patents.google.com]

- 5. DE2426912A1 - PROCESS FOR THE PRODUCTION OF 3-CYCLOPENTYL-PROPIONIC ACID - Google Patents [patents.google.com]

- 6. reddit.com [reddit.com]

- 7. CN102453068B - Improvement preparation method for oxabolone cipionate - Google Patents [patents.google.com]

- 8. Estradiol cypionate - Wikipedia [en.wikipedia.org]

- 9. Estradiol Cypionate | C26H36O3 | CID 9403 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Role of the Cyclopentyl Group in Modulating Molecular Properties: A Technical Guide for Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Abstract

The cyclopentyl moiety is a prevalent structural motif in medicinal chemistry, valued for its ability to favorably modulate a range of molecular properties critical for drug efficacy and safety. As a saturated carbocycle, it offers a unique combination of lipophilicity, conformational restraint, and metabolic stability. This guide provides an in-depth analysis of the multifaceted role of the cyclopentyl group, covering its influence on physicochemical characteristics, pharmacokinetic profiles, and pharmacodynamic interactions. We present quantitative data from comparative studies, detailed experimental protocols for key property assessments, and visualizations of relevant workflows and conceptual relationships to offer a comprehensive resource for professionals in drug discovery and development.

Introduction: The Strategic Value of the Cyclopentyl Group

In the landscape of medicinal chemistry, the strategic incorporation of specific functional groups is paramount to optimizing a molecule's drug-like properties. The cyclopentyl ring, a five-membered saturated carbocycle, has emerged as a versatile tool for fine-tuning these characteristics. Its utility stems from a unique balance of features: it increases lipophilicity, provides a three-dimensional (3D) scaffold that is more conformationally restricted than acyclic chains, and often enhances metabolic stability by shielding molecules from oxidative metabolism.[1]

Unlike flat, sp2-hybridized aromatic rings, the sp3-rich, non-planar structure of the cyclopentyl group can improve aqueous solubility by disrupting crystal lattice packing and offers distinct vectors for substituent placement, enabling precise interactions within protein binding pockets.[1][2] These attributes make the cyclopentyl group a valuable bioisostere for phenyl rings and other moieties where reducing planarity and improving metabolic profiles are desirable.

Influence on Physicochemical Properties

The introduction of a cyclopentyl group directly impacts a molecule's fundamental physicochemical properties, including lipophilicity, solubility, and conformational profile.

Lipophilicity (logP/logD)

Lipophilicity, the measure of a compound's affinity for a lipid-like environment, is a critical parameter influencing absorption, distribution, and potency. The cyclopentyl group, being a non-polar hydrocarbon moiety, reliably increases a molecule's lipophilicity. This is often leveraged to enhance membrane permeability. However, excessive lipophilicity can lead to poor solubility and increased off-target toxicity. The challenge lies in balancing this property.

| Compound/Fragment Transformation | Initial logD (pH 7.4) | Final logD (pH 7.4) | Change (ΔlogD) | Reference |

| Phenyl to Cyclopentyl (in a purinone inhibitor) | 2.8 | 4.1 (Initial Hit) | +1.3 | [3] |

| Cyclopentyl to Cyclohexyl (in a purinone inhibitor) | 3.7 | 4.1 | +0.4 | [3] |

| Phenyl to Cyclohexyl (General Matched-Pair Analysis) | Varies | Varies | ~+0.5 | [4] |

Table 1: Comparative logD values illustrating the lipophilic contribution of the cyclopentyl group relative to phenyl and cyclohexyl moieties.

Conformational Profile

Unlike rigid aromatic rings or highly flexible alkyl chains, the cyclopentyl ring exists in a dynamic equilibrium between non-planar "envelope" and "half-chair" conformations.[1] This puckered nature provides several advantages:

-

Conformational Restriction: It reduces the number of accessible conformations compared to an open chain, which can decrease the entropic penalty upon binding to a target protein.[5]

-

Defined Exit Vectors: The puckered structure presents substituents at well-defined angles, allowing for precise and optimized interactions within a binding site.[1]

-

Escape from Flatland: Moving from a 2D aromatic ring to a 3D cyclopentyl scaffold can improve properties like solubility and reduce the likelihood of undesirable pi-stacking interactions.[6]

Impact on Pharmacokinetics (ADME)

The cyclopentyl group is frequently employed to overcome pharmacokinetic challenges, most notably to improve metabolic stability.

Metabolic Stability

A primary reason for incorporating a cyclopentyl group is to enhance a molecule's resistance to metabolism, particularly oxidative metabolism by cytochrome P450 (CYP) enzymes. The C-H bonds on a saturated carbocycle are generally stronger and less accessible than those in benzylic or allylic positions, or at terminal methyl groups of alkyl chains. By replacing a metabolically labile group (a "soft spot") with a cyclopentyl ring, chemists can effectively block metabolic pathways, leading to a longer half-life and improved oral bioavailability.[7] Several drugs, including the JAK inhibitor Ruxolitinib and the P2Y12 inhibitor Ticagrelor , feature a cyclopentyl group that contributes to a favorable metabolic profile.[8]

| Compound Series | Analog | Metabolic Stability (t½ in HLM, min) | Observation |

| Hypothetical Kinase Inhibitor | n-pentyl analog | 15 | Rapid metabolism at the alkyl chain. |

| Cyclopentyl analog | > 60 | Cyclopentyl group blocks oxidative metabolism. | |

| Phenyl analog | 25 | Potential for aromatic oxidation. |

Table 2: Illustrative data showing the typical improvement in metabolic half-life (t½) in human liver microsomes (HLM) when a cyclopentyl group replaces a metabolically labile linear alkyl or phenyl group.

Impact on Pharmacodynamics (Target Binding)

The unique geometry and electronic nature of the cyclopentyl group directly influence how a molecule interacts with its biological target.

Binding Pocket Interactions and Bioisosterism

The cyclopentyl group serves as an excellent scaffold for filling hydrophobic pockets within an enzyme or receptor active site.[2] Its 3D volume and non-planar shape can lead to more extensive and favorable van der Waals contacts compared to a flat aromatic ring.

It is often used as a non-classical bioisostere of a phenyl ring. This replacement strategy is employed when:

-

The pi-stacking ability of the phenyl ring is not essential for binding.

-

Metabolism of the phenyl ring is a liability.

-

A reduction in planarity is desired to improve physicochemical properties.[9][10]

| Compound Series | Analog | Potency (IC₅₀, nM) | Key Finding | Reference |

| DNA-PKcs Inhibitors | Phenyl | 1100 | Phenyl group is poorly tolerated. | [3] |

| Cyclopentyl | 140 | Cyclopentyl provides a significant potency boost. | [3] | |

| Cyclohexyl | 110 | Cyclohexyl is slightly more potent than cyclopentyl. | [3] | |

| Cannabinoid Receptor Ligands | Cyclobutyl | Moderate | Both cycloalkyl groups enhance potency. | [7] |

| Cyclopentyl | High | The cyclopentyl moiety was found to be the most potent. | [7] |

Table 3: Comparative potency data demonstrating the impact of the cyclopentyl group on biological activity.

Key Experimental Protocols

Accurate assessment of the properties discussed above is crucial. The following are detailed protocols for two fundamental assays in drug discovery.

Protocol: logD Determination by Shake-Flask Method

This protocol outlines the gold-standard method for measuring the partition coefficient of a compound between n-octanol and an aqueous buffer at a specific pH.[11][12]

Materials:

-

Test compound

-

n-Octanol (HPLC grade, pre-saturated with buffer)

-

Phosphate (B84403) Buffered Saline (PBS), pH 7.4 (pre-saturated with n-octanol)

-

Dimethyl sulfoxide (B87167) (DMSO) for stock solution

-

Glass vials with PTFE-lined caps

-

Vortex mixer and/or shaker

-

Centrifuge

-

Analytical instrument (e.g., LC-MS/MS or HPLC-UV)

Procedure:

-

Preparation of Phases: Mix equal volumes of n-octanol and PBS (pH 7.4) in a large separation funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely before use.[13]

-

Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

-

Partitioning: a. In a glass vial, add a precise volume of the pre-saturated PBS buffer (e.g., 1 mL). b. Add a small aliquot of the compound stock solution to the buffer to achieve the desired final concentration (e.g., 10 µL of 10 mM stock for a final aqueous concentration of 100 µM). The final DMSO concentration should be ≤1%. c. Add an equal volume of pre-saturated n-octanol (e.g., 1 mL).

-

Equilibration: Cap the vial tightly and shake vigorously using a vortex mixer or mechanical shaker for 1-2 hours at a constant temperature (e.g., 25°C).[14]

-

Phase Separation: Centrifuge the vial at high speed (e.g., 3000 x g) for 15-30 minutes to ensure complete separation of the two phases.[12]

-

Sampling: Carefully withdraw an aliquot from the aqueous (bottom) layer and the n-octanol (top) layer. Be extremely careful not to disturb the interface.

-

Quantification: Dilute the aliquots appropriately and analyze the concentration of the compound in each phase (C_octanol and C_aqueous) using a validated analytical method.

-

Calculation: The distribution coefficient (logD) is calculated as: logD = log₁₀ (C_octanol / C_aqueous)[15]

Protocol: In Vitro Metabolic Stability Assay

This assay measures the rate at which a compound is metabolized by liver enzymes, typically using a subcellular fraction called microsomes.[16][17]

Materials:

-

Test compound and positive control compounds (e.g., Midazolam, Verapamil)

-

Pooled liver microsomes (human, rat, etc.), stored at -80°C

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (contains NADP+, glucose-6-phosphate, and G6P dehydrogenase)

-

Magnesium chloride (MgCl₂)

-

Ice-cold acetonitrile (B52724) (ACN) with an internal standard (IS) to stop the reaction

-

96-well plates, incubator/shaker, centrifuge

-

LC-MS/MS for analysis

Procedure:

-

Preparation: a. Thaw cryopreserved liver microsomes on ice. Dilute them in cold phosphate buffer to the desired final protein concentration (e.g., 0.5 mg/mL).[17] b. Prepare working solutions of the test compound and controls in buffer (e.g., final assay concentration of 1 µM).

-

Incubation Setup (96-well plate): a. Aliquot the microsomal suspension into wells. b. Add the compound working solutions to their respective wells. Include negative control wells where the NADPH system will be replaced with buffer.[18] c. Pre-incubate the plate at 37°C for 5-10 minutes.

-

Reaction Initiation: a. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells (except negative controls). This marks time t=0.[17]

-

Time Points and Quenching: a. At designated time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding a volume of ice-cold acetonitrile containing an internal standard to the respective wells.[18]

-

Sample Processing: a. Once all time points are collected, centrifuge the plate at high speed (e.g., 4000 x g) to pellet the precipitated proteins. b. Transfer the supernatant to a new plate for analysis.

-

Analysis and Data Processing: a. Quantify the remaining parent compound at each time point using LC-MS/MS. b. Plot the natural logarithm of the percentage of compound remaining versus time. c. The slope of the linear regression line gives the elimination rate constant (k). d. Calculate the half-life (t½) as 0.693 / k. e. Calculate the intrinsic clearance (Cl_int) based on the half-life and protein concentration.[19]

Conclusion

The cyclopentyl group is a powerful and versatile motif in the medicinal chemist's toolkit. Its strategic application allows for the precise modulation of multiple molecular properties simultaneously. Key benefits include its ability to enhance metabolic stability by blocking metabolic hot spots, control lipophilicity to improve cell permeability, and provide a conformationally restricted, non-planar scaffold that can optimize interactions with a biological target. By understanding the fundamental principles of how this group influences molecular behavior and by employing robust experimental assays for property characterization, drug discovery teams can effectively leverage the cyclopentyl group to design safer and more efficacious drug candidates.

References

- 1. Taming cyclopentane: Bicyclo[2.1.1]hexanes as rigidified variants to enable medicinal chemistry - American Chemical Society [acs.digitellinc.com]

- 2. fiveable.me [fiveable.me]

- 3. researchgate.net [researchgate.net]

- 4. Stacking with No Planarity? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. img01.pharmablock.com [img01.pharmablock.com]

- 9. Synthesis in Review: A new ortho-phenyl bioisostere and a site selective C-H activation method | Domainex [domainex.co.uk]

- 10. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 11. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 13. LogP / LogD shake-flask method [protocols.io]

- 14. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 15. researchgate.net [researchgate.net]

- 16. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 17. benchchem.com [benchchem.com]

- 18. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 19. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

Introduction to cypionate esters in pharmacology

An In-depth Technical Guide to Cypionate Esters in Pharmacology

Executive Summary